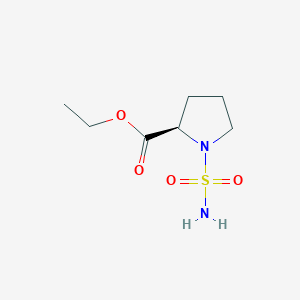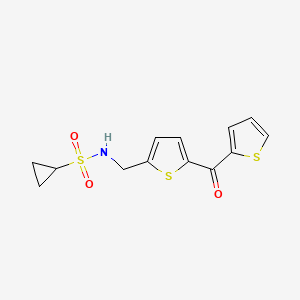
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfamoyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically requires a mineral acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and a base such as dimethylaminopyridine (DMAP) in an organic solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in various diseases.
Industry: It is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Methyl butyrate: Another ester with applications in flavor and fragrance industries.
Ethyl propionate: Used in the synthesis of pharmaceuticals and as a flavoring agent .
These compounds share similar ester functionalities but differ in their specific chemical structures and applications. This compound is unique due to the presence of the sulfamoyl group and the pyrrolidine ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSCILRYKVTFP-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)

![2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2410517.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)



